2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol
Description
2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol is a halogenated aromatic compound featuring a phenol backbone substituted with a chlorine atom at the para position and a trifluoroethylamine group (-CF₃-CH(NH₂)-) at the ortho position. Its molecular formula is C₈H₈ClF₃NO (molar mass: 247.6 g/mol) . This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in chiral molecules where fluorine substitution modulates bioactivity and pharmacokinetics .
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-4-1-2-6(14)5(3-4)7(13)8(10,11)12/h1-3,7,14H,13H2 |
InChI Key |
AKTBVSADKVDTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with a trifluoroacetaldehyde derivative, followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
4-Chlorophenol (4-CP)
- Structure: A simple phenol derivative with a chlorine atom at the para position.
- Key Differences : Lacks the trifluoroethylamine group, leading to lower molecular weight (128.56 g/mol) and reduced electron-withdrawing effects.
- Reactivity: Undergoes electrophilic substitution less readily than 2-(1-amino-2,2,2-trifluoroethyl)-4-chlorophenol due to the absence of the electron-withdrawing trifluoroethyl group .
- Applications : Widely used in pesticide synthesis and as a precursor in triazine scaffold reactions .
2-Amino-4-chlorophenol
- Structure: Contains an amino group (-NH₂) at the ortho position and chlorine at the para position.
- Key Differences: Replaces the trifluoroethylamine group with a simpler amino group, reducing steric bulk and fluorine-mediated electronic effects.
4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
- Structure : A hydrochloride salt of a positional isomer with the trifluoroethylamine group at the para position.
- Key Differences : Altered substitution pattern may influence solubility and intermolecular interactions in crystallographic contexts .
Physicochemical and Electrochemical Properties
Notes:
- The trifluoroethylamine group in this compound likely lowers LogP (increased hydrophilicity) compared to 4-chlorophenol, enhancing aqueous solubility .
- Electrochemical data for the target compound is lacking, but fluorine substituents typically raise reduction potentials, as seen in 4-chlorophenol (0.88 V) versus phenol (0.30 V) .
Biological Activity
2-(1-Amino-2,2,2-trifluoroethyl)-4-chlorophenol, also known by its CAS number 1213157-40-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7ClF3NO
- Molar Mass : 225.6 g/mol
- Structure : The compound features a chlorophenol moiety substituted with a trifluoroethyl amino group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated anilines and aminophenols have been shown to possess activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against gram-positive bacteria and mycobacteria .
| Compound Type | Activity Against | Reference |
|---|---|---|
| Halogenated Aminophenols | Gram-positive bacteria | |
| Cinnamic Anilides | MRSA and Mycobacterium spp. |
Cytotoxicity
Cytotoxicity assays have been performed on structurally related compounds, revealing varying degrees of toxicity towards cancer cell lines. For example, derivatives with similar halogen substitutions were assessed for their cytotoxic profiles on both cancerous and primary mammalian cells. These studies suggest a potential for selective toxicity that could be explored further with this compound .
The biological activity of halogenated phenolic compounds often involves the disruption of cellular processes:
- Inhibition of Enzymatic Activity : Compounds like 4-amino-2-chlorophenol have been shown to inhibit organic ion accumulation and gluconeogenesis in renal tissues . This suggests that similar mechanisms may apply to this compound.
- Interaction with Cell Membranes : The presence of trifluoromethyl groups can enhance lipophilicity, potentially affecting membrane permeability and leading to cell death in microbial targets.
Case Studies
A study examining the nephrotoxic effects of related aminophenols found significant renal impairment at certain dosages. The nephrotoxicity was characterized by increased proteinuria and elevated blood urea nitrogen levels . While direct studies on this compound are scarce, the nephrotoxic potential of structurally similar compounds raises concerns about safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
